Hydrophilicity Advantage: logP of 0.27950 Confers 2.8× Greater Water Solubility than 5-Methylpyridin-2(1H)-one
The hydroxymethyl substituent at the 5-position of 5-(hydroxymethyl)pyridin-2(1H)-one reduces lipophilicity compared to the methyl-substituted analog 5-methylpyridin-2(1H)-one. The target compound exhibits a logP of 0.27950 , whereas 5-methylpyridin-2(1H)-one has an estimated logP of approximately 0.8 [1], representing a ~2.8× greater water solubility for the target compound based on the logP-solubility relationship.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.27950 |
| Comparator Or Baseline | 5-Methylpyridin-2(1H)-one (CAS 1003-68-5): logP ≈ 0.8 |
| Quantified Difference | ΔlogP = 0.5205 (2.8× greater water solubility for target compound) |
| Conditions | Calculated/estimated logP values from authoritative chemical databases |
Why This Matters
Increased aqueous solubility facilitates formulation in aqueous-based assay buffers and simplifies purification in synthetic workflows, reducing the need for organic co-solvents.
- [1] PubChem. 5-Methyl-2-pyridone (CAS 1003-68-5). Estimated logP ≈ 0.8. View Source
